(-)-Myrtenol (-)-Myrtenol (-)-Myrtenol analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
(−)-Myrtenol is a naturally occurring monoterpene alcohol, belonging to the class of volatile organic compounds. It is widely used in fragrance, cosmetic products, cleaning agents and flavoring agents in a variety of food products.
(-)-Myrtenol is a natural product found in Ips cembrae, Valeriana officinalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 19894-97-4
VCID: VC21336021
InChI: InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1
SMILES: CC1(C2CC=C(C1C2)CO)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(-)-Myrtenol

CAS No.: 19894-97-4

Cat. No.: VC21336021

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(-)-Myrtenol - 19894-97-4

CAS No. 19894-97-4
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name [(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Standard InChI InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1
Standard InChI Key RXBQNMWIQKOSCS-IUCAKERBSA-N
Isomeric SMILES CC1([C@H]2CC=C([C@@H]1C2)CO)C
SMILES CC1(C2CC=C(C1C2)CO)C
Canonical SMILES CC1(C2CC=C(C1C2)CO)C
Boiling Point 221.5 °C

Chemical Identity and Structure

(-)-Myrtenol is characterized by its bicyclic structure and specific stereochemistry. It belongs to the broader class of monoterpenoid compounds derived from natural sources. The chemical properties of (-)-Myrtenol are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.2334 g/mol
IUPAC Standard InChIKeyRXBQNMWIQKOSCS-UHFFFAOYSA-N
CAS Registry Number19894-97-4
Alternative NamesBicyclo[3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-, (1R)-; (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol

The compound features a bicyclic[3.1.1]heptene framework with a hydroxymethyl group at position 2 and two methyl groups at position 6 . The (-) designation indicates its levorotatory optical activity, which corresponds to the (1R) absolute configuration in this specific molecular structure.

Synthesis and Production

The synthesis of (-)-Myrtenol primarily involves the oxidation of naturally occurring terpenes. One documented approach utilizes the allylic oxidation of α-pinene, a readily available terpene found abundantly in pine resin. This process represents an important pathway for obtaining (-)-Myrtenol and related compounds.

Recent research has explored catalytic methods for this transformation. A notable approach employs a palladium-promoted selenium dioxide catalyst supported on silica (Pd/SeO₂/SiO₂) . Under specific reaction conditions using this catalyst system:

  • Reaction conducted in ethanol as solvent at 134°C

  • Reaction time of 8 hours yields approximately 12% conversion

  • Myrtenal (the aldehyde derivative) is produced with 62% selectivity

  • Myrtenol is obtained as a secondary product

The selectivity between myrtenal and myrtenol can be modulated by adjusting reaction parameters, though current methods tend to favor aldehyde formation. When commercial SeO₂ is used under oxygen pressure (6 atm), higher yields of oxidized products can be achieved compared to reflux conditions, highlighting the importance of oxidant availability in the reaction system .

Biological Activities

Neuroprotective Properties

One of the most significant biological activities of (-)-Myrtenol is its neuroprotective effect, particularly in cerebral ischemia/reperfusion (I/R) injury models. Cerebral I/R injury, a major cause of disability and mortality worldwide, results from interrupted blood flow to the brain followed by reperfusion damage.

Research conducted using middle cerebral artery occlusion (MCAO) rat models has demonstrated that (-)-Myrtenol treatment can significantly ameliorate the consequences of cerebral ischemia. When administered at doses ranging from 10-50 mg/kg/day intraperitoneally, (-)-Myrtenol showed multiple beneficial effects:

  • Improved neurological function with significantly reduced neurological deficits (4.31 ± 1.29 vs. 0.00 in control)

  • Decreased brain edema (78.95 ± 2.27% vs. 85.48 ± 1.24% in control)

  • Attenuated brain tissue injury and neuronal apoptosis

  • Increased expression of anti-apoptotic Bcl-2 (0.48-fold increase)

  • Decreased pro-apoptotic Bax expression (2.02-fold reduction)

  • Reduced caspase-3 activity (1.36-fold reduction)

These neuroprotective effects appear to operate through multiple cellular mechanisms, with particular involvement of the extracellular signal-regulated kinase (ERK1/2) signaling pathway. The administration of U0126, an inhibitor of this pathway, reversed the protective effects of (-)-Myrtenol, confirming the mechanistic relationship .

Angiogenic Effects

Beyond direct neuroprotection, (-)-Myrtenol has demonstrated pro-angiogenic properties that may contribute to tissue recovery following ischemic injury. In MCAO rat models, (-)-Myrtenol treatment promoted the formation of new blood vessels in brain tissue, as evidenced by:

  • Increased vascular endothelial growth factor (VEGF) expression (0.86-fold increase)

  • Enhanced fibroblast growth factor 2 (FGF2) levels (0.51-fold increase)

  • Promotion of MEK1/2 phosphorylation (0.80-fold increase)

  • Enhanced ERK1/2 phosphorylation (0.97-fold increase)

The ability to stimulate angiogenesis represents a valuable property for compounds intended to treat ischemic conditions, as the formation of new vasculature can help restore blood flow to damaged tissues and support functional recovery.

Anti-inflammatory and Analgesic Activities

(-)-Myrtenol exhibits significant anti-inflammatory and analgesic properties, particularly in models of orofacial pain. Orofacial pain represents one of the most common and complex complaints in dentistry, with substantial impacts on quality of life.

Experimental studies in mice have shown that pretreatment with (-)-Myrtenol at doses of 12.5 and 25 mg/kg (intraperitoneal administration) significantly reduced nociceptive behaviors in the formalin test, a standard model for evaluating analgesic compounds . Notably, the effect was observed specifically in the second phase of the formalin test rather than the first phase.

This phase-specific activity provides important mechanistic insights:

  • First phase: Associated with direct activation of nociceptive terminals

  • Second phase: Involves inflammatory mediator generation and enhanced nerve fiber stimulation

  • Selective activity in the second phase suggests an anti-inflammatory mechanism rather than direct analgesic action

Immunohistochemical analysis revealed that (-)-Myrtenol treatment led to a reduced number of cells positive for phosphorylated p38 mitogen-activated protein kinase (P-p38-MAPK) in the trigeminal ganglia and spinal trigeminal subnucleus caudalis. This suggests that interference with the p38-MAPK signaling pathway contributes to the compound's anti-inflammatory effects .

Structure-Activity Relationships

The biological activities of (-)-Myrtenol appear to be influenced by its unique structural features, particularly its bicyclic framework and hydroxyl functionality. While limited structure-activity relationship (SAR) data is available specifically for (-)-Myrtenol, comparison with related compounds provides some insights.

For instance, the relationship between (-)-Myrtenol and myrtenal (the aldehyde analog) presents an interesting comparison point. Both compounds share the same carbon skeleton but differ in their functional groups—alcohol versus aldehyde. These functional group variations likely influence their respective biological activities and potencies.

The stereochemistry of (-)-Myrtenol is also crucial to its activity profile. The specific three-dimensional arrangement of atoms conferred by the (1R) configuration may be essential for optimal interaction with biological targets, including receptors and enzymes involved in neuroprotection and pain modulation pathways.

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